Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate

Lipophilicity Drug-likeness Membrane permeability

Direct biaryl precursor: installs biphenyl unit without de novo synthesis, saving 2+ steps. Crucial for Hammett LFER extension studies (ρ=0.39–1.31) due to unique steric/electronic profile at β-carbon. High XLogP3 (4.9) serves as permeability assay boundary marker. Dual Br atoms provide ~2.56 e⁻ phasing power. Use in co-crystallization, conjugate addition, or Suzuki coupling campaigns.

Molecular Formula C16H14Br2O2
Molecular Weight 398.09 g/mol
CAS No. 23230-37-7
Cat. No. B1615434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dibromo-3-(4-phenylphenyl)propanoate
CAS23230-37-7
Molecular FormulaC16H14Br2O2
Molecular Weight398.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=C(C=C1)C2=CC=CC=C2)Br)Br
InChIInChI=1S/C16H14Br2O2/c1-20-16(19)15(18)14(17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14-15H,1H3
InChIKeyBFVUBBSFCUIRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Dibromo-3-(4-phenylphenyl)propanoate (CAS 23230-37-7) – Procurement-Relevant Identity and Physicochemical Baseline


Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate (CAS 23230-37-7, NSC314070) is a synthetic brominated ester with the molecular formula C16H14Br2O2 and a molecular weight of 398.09 g/mol [1]. The compound features a 1,1′-biphenyl substituent at the β-carbon of an α,β-dibromopropanoate scaffold, distinguishing it from simpler phenyl-substituted analogs. Computed physicochemical descriptors include an XLogP3-AA of 4.9 and zero hydrogen-bond donors, while experimental data from authoritative chemical databases report a density of 1.582 g/cm³ and a boiling point of 420.3 °C at 760 mmHg [2]. The compound is catalogued in the NCI Developmental Therapeutics Program repository under NSC314070, indicating prior interest as a screening candidate [1].

Why Generic Substitution of Methyl 2,3-Dibromo-3-(4-phenylphenyl)propanoate with Simpler Phenyl Analogs Fails


Direct substitution of methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate with a simpler phenyl or 4-alkylphenyl analog is inadvisable because the biphenyl group significantly alters both steric and electronic properties that govern reactivity and molecular recognition. Kinetic studies on the reactions of erythro-methyl 2,3-dibromo-3-[4-substituted phenyl]propanoates with piperidine demonstrate that the nature of the para-substituent modulates the specific rate constant of elimination via a Hammett linear free-energy relationship, with ρ values ranging from 0.39 to 1.31 [1]. The biphenyl substituent of the target compound presents a substantially larger van der Waals volume and a different polarizability compared to methyl, methoxy, or unsubstituted phenyl groups, which directly affects the transition-state energetics of elimination and substitution pathways [1][2]. Consequently, generic replacement would yield non-comparable reaction kinetics, divergent product distributions, and untransferable synthetic yield data, undermining reproducibility in research and production settings.

Quantitative Differentiation Evidence for Methyl 2,3-Dibromo-3-(4-phenylphenyl)propanoate vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: Biphenyl vs. Phenyl Substituent

The target compound exhibits a computed XLogP3-AA of 4.9, compared to the experimentally derived LogP of 3.0591 for the phenyl analog methyl 2,3-dibromo-3-phenylpropanoate (CAS 21770-48-9) [1][2]. This ~1.84 log-unit difference represents a ~69-fold increase in octanol-water partition coefficient, placing the target compound in a substantially higher lipophilicity bracket. Such a shift critically influences membrane permeability, protein binding, and ADME properties in biological assays, meaning the two compounds cannot be used interchangeably in pharmacological or biochemical studies.

Lipophilicity Drug-likeness Membrane permeability

Molecular Bulk: Molecular Weight and Predicted Steric Demand Relative to 4-Methylphenyl Analog

The target compound has a molecular weight of 398.09 g/mol, versus 321.99 g/mol for the 4-methylphenyl analog 2,3-dibromo-3-(4-methylphenyl)propanoic acid (the carboxylic acid counterpart; the methyl ester would be ~336 g/mol) [1]. The ~76 Da increase arises from the additional phenyl ring in the biphenyl group, which also introduces a substantially larger Connolly solvent-excluded volume. In the context of the piperidine elimination/substitution reaction manifold characterized by Sharaf, the biphenyl substituent is expected to shift the erythro↔threo isomerization equilibrium and alter the relative rates of substitution (SN2-like) versus elimination (E2) pathways compared to the 4-methylphenyl series, where quantitative rate constants have been reported [2]. This difference in steric demand directly influences reaction selectivity and product isomeric ratios.

Molecular recognition Steric effects Receptor fit

Boiling Point and Density: Comparative Volatility and Handling Properties

Experimental data from Chemsrc report a density of 1.582 g/cm³ and a boiling point of 420.3 °C at 760 mmHg for the title compound [1]. In contrast, the phenyl analog methyl 2,3-dibromo-3-phenylpropanoate (CAS 21770-48-9) has a reported density of 1.778 g/cm³ and a boiling point of ~324.9 °C at 760 mmHg . The biphenyl derivative displays a higher boiling point by ~95 °C, consistent with its larger molecular surface area and stronger dispersion interactions, while its density is lower due to the less compact packing of the biphenyl moiety. These differences are critical for purification protocol design (distillation conditions, solvent selection) and for assessing thermal stability during long-term storage or in high-temperature reaction settings.

Purification Distillation Formulation stability

Synthetic Utility: Biphenyl as a Precursor for Cross-Coupling and Biaryl-Containing Target Molecules

The target compound contains a pre-installed biphenyl moiety, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved drugs (e.g., losartan, telmisartan, bifonazole). By contrast, the monocarbocyclic phenyl analog methyl 2,3-dibromo-3-phenylpropanoate lacks this second aromatic ring, limiting its utility as a direct precursor to biaryl-containing targets . The biphenyl group of the target compound can serve as a synthetic handle for further functionalization via electrophilic aromatic substitution, or the entire biphenyl-dibromopropanoate framework can be elaborated to biaryl α,β-unsaturated esters through dehydrobromination, as demonstrated in analogous systems using α,β-dibromohydrocinnamic acid derivatives under microwave irradiation . This provides a synthetic entry point to biaryl-enoate intermediates that is not accessible from mono-phenyl dibromopropanoates.

Suzuki coupling Biaryl pharmaceuticals Fragment-based drug discovery

Heavy-Atom Content for X-ray Crystallography: Anomalous Scattering Advantage Over Non-Brominated or Mono-Brominated Analogs

With two covalently bound bromine atoms (total Br content ~40.1% by mass) and a biphenyl chromophore, the target compound is a candidate for use as a heavy-atom derivative or co-crystallization ligand in macromolecular X-ray crystallography. Bromine exhibits a significant anomalous scattering signal at Cu Kα wavelength (f″ = 1.28 e⁻), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) [1]. In comparison, non-brominated biphenylpropanoate esters provide no anomalous scattering, while mono-brominated analogs offer only half the anomalous signal intensity per molecule. The target compound's dual bromine substitution enhances the Bijvoet difference signal, which can be critical for phasing crystals with large unit cells or weak diffraction. This property is directly linked to the specific elemental composition and cannot be replicated by non-halogenated or mono-halogenated structural analogs.

X-ray crystallography SAD/MAD phasing Heavy-atom derivatization

Best-Fit Application Scenarios for Methyl 2,3-Dibromo-3-(4-phenylphenyl)propanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Biaryl-Containing α,β-Unsaturated Ester Libraries

The pre-installed biphenyl group makes this compound a direct precursor for biaryl-enoate libraries via dehydrobromination. As demonstrated with α,β-dibromohydrocinnamic acid analogs under microwave irradiation [1], the target compound can be converted to methyl 3-(4-phenylphenyl)propiolate or the corresponding Z-α-bromoacrylate, both valuable intermediates for Suzuki coupling or conjugate addition reactions. This synthetic route provides access to biaryl-containing fragments that mono-phenyl dibromopropanoates cannot directly deliver, saving two or more synthetic steps relative to building the biphenyl unit de novo.

Biochemical Pharmacology: Lipophilicity-Matched Tool Compound for Membrane Permeability Studies

With an XLogP3-AA of 4.9 [1], the target compound is suited for studies requiring high logP probe molecules to investigate passive membrane permeability limits, blood-brain barrier penetration models, or nonspecific binding to phospholipid bilayers. Its lipophilicity exceeds that of the phenyl analog (LogP ~3.06) by ~1.8 log units [2], making it appropriate for studies where a high-logP reference compound is needed to benchmark the upper boundary of permeability or nonspecific partitioning in cellular assay systems.

Structural Biology: Heavy-Atom Derivative for Experimental Phasing in X-ray Crystallography

The two covalently bound bromine atoms (anomalous scattering factor f″ = 1.28 e⁻ per Br at Cu Kα) provide a combined anomalous signal of ~2.56 e⁻, sufficient for SAD phasing of protein-ligand complexes [1]. The compound may be employed in co-crystallization trials with target proteins where experimental phase determination is required, offering a significant advantage over non-halogenated or mono-brominated structural analogs that provide weaker or no phasing power.

Physical Organic Chemistry: Substrate for Structure-Reactivity Relationship Studies

The Sharaf kinetic studies on methyl 2,3-dibromo-3-[4-substituted phenyl]propanoates established a Hammett ρ value of 0.39–1.31 for elimination reactions with piperidine, providing a quantitative framework for reactivity prediction [2]. The biphenyl-substituted target compound extends this series to a substituent with distinct steric and electronic properties (σp for 4-Ph ≈ −0.01; larger polarizability), enabling researchers to probe the limits of the Hammett LFER and to differentiate steric from electronic contributions to elimination/substitution partitioning.

Quote Request

Request a Quote for Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.